molecular formula C22H16FN5O7 B15016234 N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15016234
M. Wt: 481.4 g/mol
InChI Key: RKYPHKIEGLJQLA-BRJLIKDPSA-N
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Description

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dinitrophenoxy group, a hydrazinecarbonyl group, and a fluorobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves multiple steps. One common method involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form 3-fluorobenzohydrazide. This intermediate is then reacted with 3-(2,4-dinitrophenoxy)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The dinitrophenoxy group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide
  • N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide

Uniqueness

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can enhance its chemical stability and biological activity compared to similar compounds

Properties

Molecular Formula

C22H16FN5O7

Molecular Weight

481.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C22H16FN5O7/c23-16-5-2-4-15(10-16)22(30)24-13-21(29)26-25-12-14-3-1-6-18(9-14)35-20-8-7-17(27(31)32)11-19(20)28(33)34/h1-12H,13H2,(H,24,30)(H,26,29)/b25-12+

InChI Key

RKYPHKIEGLJQLA-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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